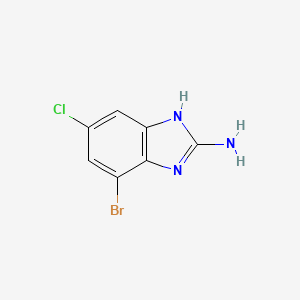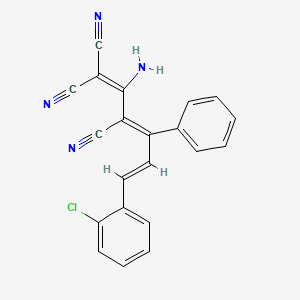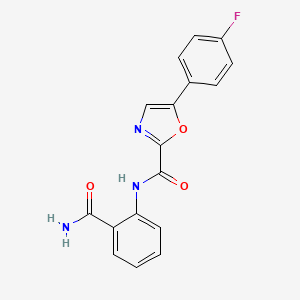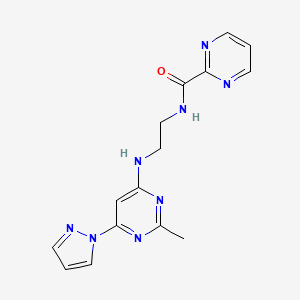![molecular formula C11H8Cl2N2O B2709951 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline CAS No. 926225-70-9](/img/structure/B2709951.png)
2-[(3,5-Dichloropyridin-2-yl)oxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline typically involves the reaction of 3,5-dichloropyridine with aniline under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules .
Análisis De Reacciones Químicas
2-[(3,5-Dichloropyridin-2-yl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atoms on the pyridine ring.
Aplicaciones Científicas De Investigación
2-[(3,5-Dichloropyridin-2-yl)oxy]aniline is used extensively in scientific research, particularly in the fields of chemistry and biology. It serves as a biochemical tool in proteomics research, aiding in the study of protein interactions and functions . Additionally, it is used in the synthesis of pharmacologically active compounds, contributing to the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-[(3,5-Dichloropyridin-2-yl)oxy]aniline can be compared with other similar compounds, such as:
2,5-Dichloropyridine: This compound shares a similar pyridine ring structure but lacks the aniline moiety.
3,5-Dichloropyridin-2-yl)oxy]aniline: This compound is structurally similar but differs in the position of the aniline group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)oxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-5-8(13)11(15-6-7)16-10-4-2-1-3-9(10)14/h1-6H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYOGGBCGWDCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[4-(Aminomethyl)pyridin-3-yl]piperidin-4-yl]acetamide](/img/structure/B2709870.png)



![5-Ethenyl-4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2709875.png)
![N-(3-chlorophenyl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2709876.png)
![5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2709878.png)
![O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2709879.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2709886.png)

![(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2709889.png)
